4-(4-bromophenyl)-12,12-dimethyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
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Overview
Description
3-(4-bromophenyl)-6,6-dimethyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thieno[2,3-d]pyrimidin-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-6,6-dimethyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions. One common method involves the condensation of 4-bromobenzaldehyde with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in the presence of a base, followed by cyclization with thiourea under acidic conditions . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-6,6-dimethyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles like amines, thiols; reactions often require catalysts or bases to facilitate the substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, each with distinct chemical and biological properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Potential therapeutic agent for the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-6,6-dimethyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4-one derivatives: Compounds like 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one.
Pyrido[3’,2’4,5]thieno[2,3-d]pyrimidine derivatives: Compounds obtained by the reaction of 3-amino-2-benzoylthieno[2,3-b]pyridines with malononitrile.
Uniqueness
3-(4-bromophenyl)-6,6-dimethyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one stands out due to its unique structural features, which confer distinct chemical and biological properties. Its bromophenyl and thioxo groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C17H15BrN2O2S2 |
---|---|
Molecular Weight |
423.4g/mol |
IUPAC Name |
4-(4-bromophenyl)-12,12-dimethyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
InChI |
InChI=1S/C17H15BrN2O2S2/c1-17(2)7-11-12(8-22-17)24-14-13(11)15(21)20(16(23)19-14)10-5-3-9(18)4-6-10/h3-6H,7-8H2,1-2H3,(H,19,23) |
InChI Key |
NHERXOZEYQLUMZ-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=S)N3)C4=CC=C(C=C4)Br)C |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=S)N3)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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